Ethyl 3-bromo-4-propoxybenzoate

Overview

Description

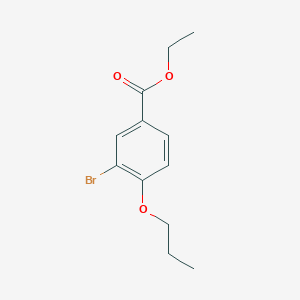

Ethyl 3-bromo-4-propoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the third position and a propoxy group at the fourth position on the benzene ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-4-propoxybenzoate typically involves the bromination of 4-propoxybenzoic acid followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification step involves reacting the brominated product with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-propoxybenzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The propoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products Formed

Substitution: Formation of azido, thiocyano, or alkoxy derivatives.

Reduction: Formation of ethyl 4-propoxybenzoate.

Oxidation: Formation of 3-bromo-4-propoxybenzoic acid.

Scientific Research Applications

Research indicates that compounds similar to ethyl 3-bromo-4-propoxybenzoate exhibit significant biological activities, particularly as local anesthetics and potential anti-cancer agents. Studies have shown that modifications to the benzoate structure can enhance local anesthetic effects, as seen in the synthesis of various derivatives.

- Local Anesthetic Effects : A study designed several benzoate compounds based on the structure of known local anesthetics like tetracaine and pramocaine. The synthesized compounds were evaluated for their anesthetic properties using surface anesthesia and infiltration anesthesia tests. Compounds derived from similar structures demonstrated promising local anesthetic effects with low toxicity profiles .

- Anti-Cancer Potential : this compound has been investigated for its potential role in inhibiting protein-protein interactions involved in cancer progression. Research into biaryl derivatives has shown that modifications to the compound can lead to effective inhibitors of the YAP/TAZ-TEAD interaction, which is crucial in various cancers such as sarcoma and neurofibromatosis .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Alkylation : Starting from a suitable benzoic acid derivative.

- Esterification : Formation of the ester bond using ethanol.

- Bromination : Introduction of bromine at the 3-position on the aromatic ring.

This synthetic route allows for high yields under mild conditions, making it a favorable method for producing this compound for further research .

Case Study 1: Local Anesthetic Development

A series of experiments were conducted to evaluate the anesthetic efficacy of this compound derivatives compared to established local anesthetics. The results indicated that certain modifications significantly enhanced their potency while maintaining low toxicity levels, suggesting a viable pathway for new anesthetic formulations .

Case Study 2: Cancer Therapeutics

In another study, derivatives of this compound were tested for their ability to disrupt YAP/TAZ signaling pathways in cancer cell lines. Results showed that specific structural alterations led to increased inhibitory activity against these pathways, highlighting the compound's potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-propoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and propoxy group can influence the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Ethyl 3-bromo-4-propoxybenzoate can be compared with other similar compounds such as:

Ethyl 3-bromo-4-methoxybenzoate: Similar structure but with a methoxy group instead of a propoxy group.

Ethyl 3-chloro-4-propoxybenzoate: Similar structure but with a chlorine atom instead of a bromine atom.

Ethyl 3-bromo-4-ethoxybenzoate: Similar structure but with an ethoxy group instead of a propoxy group.

These compounds share similar reactivity patterns but may differ in their physical properties and specific applications due to the variations in their substituents.

Biological Activity

Ethyl 3-bromo-4-propoxybenzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula: C12H13BrO3

- Molecular Weight: 285.14 g/mol

The compound features a bromine atom and an ethyl ester functional group, which are significant for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals as an antimicrobial agent. The compound's structure allows it to interact with microbial cell membranes, leading to disruption and cell death.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 18 | 16 µg/mL |

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. A notable study reported that the compound induced apoptosis in human breast cancer cells (MCF-7), highlighting its potential as a chemotherapeutic agent.

Case Study: Induction of Apoptosis in MCF-7 Cells

A detailed investigation assessed the cytotoxicity of this compound on MCF-7 cells using various assays:

- MTT Assay: The compound reduced cell viability by 50% at a concentration of 25 µg/mL.

- Flow Cytometry: Analysis showed an increase in Annexin V positive cells, indicating early apoptosis.

These findings suggest that this compound could serve as a lead compound for further development in cancer therapy.

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. The bromine atom may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Proposed Mechanisms:

- Membrane Disruption: The compound may integrate into lipid bilayers, leading to increased permeability and cell lysis.

- Enzyme Inhibition: this compound may inhibit key enzymes involved in cell proliferation and survival pathways.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds was performed.

Table 2: Comparison of Biological Activities

| Compound Name | Molecular Formula | Antimicrobial Activity | Cytotoxicity (MCF-7) |

|---|---|---|---|

| This compound | C12H13BrO3 | Significant | Moderate |

| Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | Moderate | Low |

| Ethyl 4-bromo-2-methoxybenzoate | C10H11BrO3 | Low | High |

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl 3-bromo-4-propoxybenzoate, and how can competing side reactions be minimized?

- Methodology : A two-step approach is commonly employed:

- Step 1 : Alkylation of 4-hydroxybenzoate derivatives with propyl bromide under reflux using acetone and anhydrous potassium carbonate as a base (similar to the synthesis of Ethyl-4-benzyloxybenzoate in ).

- Step 2 : Bromination at the 3-position using N-bromosuccinimide (NBS) in a solvent like CCl₄ under radical initiation (e.g., AIBN) .

- Mitigation of side reactions : Strict temperature control (40–60°C) during bromination minimizes over-bromination. TLC monitoring (as in ) ensures reaction progress.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Analytical workflow :

- NMR : Compare and NMR peaks to analogous compounds (e.g., Ethyl 4-bromobenzoate derivatives in ).

- Mass spectrometry : Validate molecular weight (e.g., using ESI-MS or GC-MS).

- IR spectroscopy : Identify ester carbonyl (~1740 cm) and ether C-O (~1250 cm) stretches.

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to avoid skin/eye contact (as per safety guidelines in ).

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.

- First aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Crystallization : Grow single crystals via slow evaporation in ethyl acetate/petroleum ether mixtures (as in ).

- Refinement : Use SHELXL for small-molecule refinement, leveraging its robustness in handling twinned or high-resolution data .

- Interpretation : Analyze dihedral angles between the bromo and propoxy groups to assess steric/electronic effects.

Q. What mechanistic insights explain the selectivity of bromination at the 3-position in Ethyl 4-propoxybenzoate?

- Radical pathway : NBS generates bromine radicals under UV light or thermal initiation, favoring allylic/benzylic positions.

- Electronic effects : The propoxy group at 4-position directs bromination to the 3-position via resonance deactivation of adjacent sites (supported by analogous bromomethyl syntheses in ).

- Experimental validation : Compare reaction outcomes using alternative brominating agents (e.g., Br₂/Fe) to assess regioselectivity.

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- DFT modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Catalytic studies : Screen Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, referencing palladium-catalyzed carbonylation steps in .

- Kinetic profiling : Monitor reaction progress via HPLC to optimize catalyst loading and solvent systems (e.g., DMF vs. THF).

Q. What strategies address low yields in the cyanation of this compound derivatives?

- Optimization :

- Solvent choice : Use polar aprotic solvents (e.g., DMSO) to stabilize cyanide ions.

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Workup : Isolate products via acid-base extraction to remove unreacted NaCN.

Q. Data Analysis & Experimental Design

Q. How should researchers design kinetic studies to evaluate hydrolysis rates of this compound under varying pH?

- Experimental setup :

- Prepare buffered solutions (pH 2–12) and monitor ester hydrolysis via UV-Vis spectroscopy (tracking absorbance at ~270 nm for benzoate intermediates).

- Use pseudo-first-order kinetics to calculate rate constants (refer to ethyl acetate hydrolysis data in ).

- Controls : Include blank runs to account for non-enzymatic degradation.

Q. What statistical approaches are suitable for resolving contradictory spectroscopic data in structural characterization?

- Multivariate analysis : Apply Principal Component Analysis (PCA) to NMR/IR datasets to identify outliers or systematic errors.

- Cross-validation : Compare results with computational simulations (e.g., Gaussian-generated NMR shifts).

Q. Safety & Compliance

Q. What are the best practices for disposing of this compound waste in academic labs?

- Waste segregation : Store halogenated organic waste separately in labeled containers (per ).

- Neutralization : Treat brominated byproducts with sodium thiosulfate to reduce toxicity before disposal.

- Documentation : Maintain records per REACH regulations, even if the compound is not listed as an SVHC (as in ).

Properties

IUPAC Name |

ethyl 3-bromo-4-propoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-3-7-16-11-6-5-9(8-10(11)13)12(14)15-4-2/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTNBIBZYMEAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662389 | |

| Record name | Ethyl 3-bromo-4-propoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860695-33-6 | |

| Record name | Ethyl 3-bromo-4-propoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.